
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's mechanism of action involves its binding to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions, including calcium signaling, oxidative stress, and protein folding. This compound's binding to the sigma-1 receptor results in the modulation of these cellular functions, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects include the modulation of neurotransmitter levels, such as serotonin and dopamine, in the brain. This modulation results in the alleviation of symptoms associated with neurological disorders, such as depression and anxiety. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of cellular functions. However, one limitation is the lack of studies on the long-term effects of this compound on the brain and other organs.
Direcciones Futuras
For (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone research include the investigation of its potential therapeutic properties in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies on the long-term effects of this compound on the brain and other organs are needed to fully understand its safety and efficacy. Finally, the development of more efficient synthesis methods for this compound may lead to its widespread use in clinical settings.
Métodos De Síntesis
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 1-(2-pyridyl)piperazine with propargyl bromide, followed by the reaction with 4-piperidone hydrochloride and 1-benzyl-2,5-dimethylpyrrolidine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make this compound a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Propiedades
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-11-20-13-7-16(8-14-20)18(22)21-12-3-4-17(21)15-5-9-19-10-6-15/h1,5-6,9-10,16-17H,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJJVPBKTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

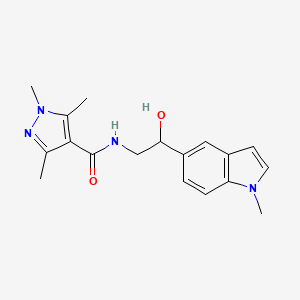
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
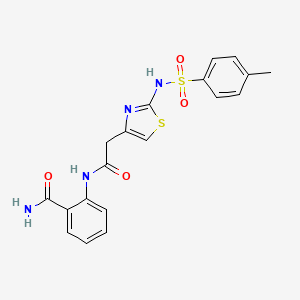
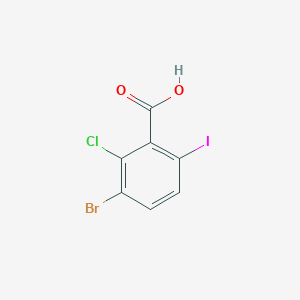

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

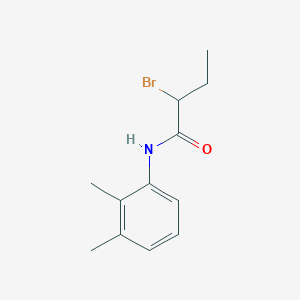
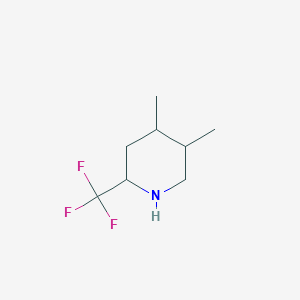
![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)
![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
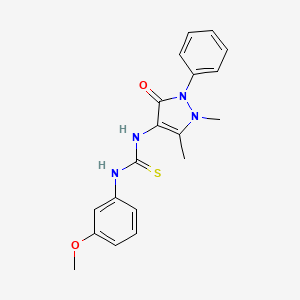
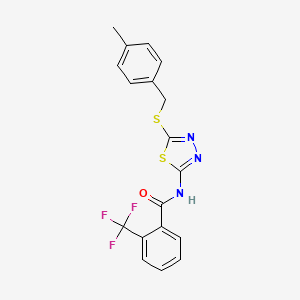
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)